Pitstop 1

Catalog No.
S523947
CAS No.
1332879-51-2
M.F
C19H13N2NaO5S
M. Wt
404.37
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pitstop 1

CAS Number

1332879-51-2

Product Name

Pitstop 1

IUPAC Name

sodium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate

Molecular Formula

C19H13N2NaO5S

Molecular Weight

404.37

InChI

InChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1

InChI Key

MKPPGLKJTZAXNE-UHFFFAOYSA-M

SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Clathrin-IN-1; Clathrin IN 1; ClathrinIN1; Clathrin-inhibitor-1; Clathrin inhibitor 1

Description

The exact mass of the compound Pitstop 1 is 404.0443 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pitstop 1 is a synthetic small molecule identified as a selective inhibitor of clathrin-mediated endocytosis. Its chemical structure is characterized by the presence of a 1,8-naphthalic imide core, which is crucial for its biological activity. The compound is known for competitively inhibiting the clathrin terminal domain, which plays a significant role in the process of endocytosis, particularly in receptor-mediated pathways. This inhibition can interfere with various cellular processes, including synaptic vesicle recycling and the entry of viruses such as HIV into host cells .

The synthesis of Pitstop 1 involves a two-step chemical reaction process:

  • Sulfonation: The first step involves the sulfonation of 1,8-naphthalic anhydride.
  • Condensation: This is followed by a reaction with 4-amino(methyl)aniline to form the final product, Pitstop 1 .
4 amino methyl aniline+4 sulfo 1 8 naphthalic anhydridePitstop 1\text{4 amino methyl aniline}+\text{4 sulfo 1 8 naphthalic anhydride}\rightarrow \text{Pitstop 1}

This compound exhibits an inhibitory effect on clathrin-mediated endocytosis with an inhibition constant (IC50) of approximately 18 μM for the inhibition of amphiphysin association with the clathrin terminal domain .

Pitstop 1 has been shown to selectively inhibit clathrin-mediated endocytosis without affecting clathrin-independent pathways. This selectivity makes it a valuable tool for studying the role of clathrin in various biological processes. The compound's ability to interfere with receptor-mediated endocytosis has implications for understanding viral entry mechanisms and synaptic transmission .

In biochemical assays, Pitstop 1 has demonstrated effectiveness in inhibiting cellular functions that rely on clathrin, while allowing other cellular processes to continue unperturbed. Its limited capacity for cell membrane penetration necessitates methods such as microinjection for effective intracellular delivery .

The synthesis of Pitstop 1 does not require specialized equipment and can be completed within three to four days. The process can be accelerated using microwave irradiation techniques. The straightforward nature of its synthesis allows for scalability and cost-effective production in laboratory settings .

Pitstop 1 is primarily used in research settings to investigate clathrin function and its role in various cellular processes. Its applications include:

  • Studying Endocytosis: Understanding mechanisms of clathrin-mediated endocytosis.
  • Viral Research: Investigating entry pathways of viruses like HIV.
  • Neuroscience: Exploring synaptic vesicle recycling and neurotransmitter release mechanisms.

Due to its selective inhibition properties, Pitstop 1 serves as a critical reagent in biochemical assays aimed at elucidating the complexities of cellular internalization processes .

Research indicates that Pitstop 1 interacts specifically with chaperone proteins involved in clathrin-mediated pathways. This interaction is crucial for understanding how the compound inhibits endocytosis and affects cellular dynamics. Studies have shown that while it inhibits clathrin-dependent pathways, it does not significantly impact other forms of internalization or secretory traffic .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with Pitstop 1, particularly within the context of clathrin inhibition or endocytosis interference. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanismUnique Features
Pitstop 2Analog of Pitstop 1Clathrin inhibitorCell permeable; broader applicability in live cells
Pitnot-2Inactive analogNo significant biological activityUsed as a negative control in experiments
DynasoreSmall moleculeDynamin inhibitorTargets dynamin instead of clathrin; affects different endocytic pathways
MonodansylcadaverineSmall moleculeClathrin inhibitorInhibits endocytosis but less selective than Pitstop compounds

Pitstop 1's specificity for the clathrin terminal domain distinguishes it from other inhibitors that may target different aspects of endocytic machinery or exhibit broader effects on cellular processes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

404.0443

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Maurange C, Cheng L, Gould AP. Temporal transcription factors and their targets schedule the end of neural proliferation in Drosophila. Cell. 2008 May 30;133(5):891-902. doi: 10.1016/j.cell.2008.03.034. PubMed PMID: 18510932.

Explore Compound Types